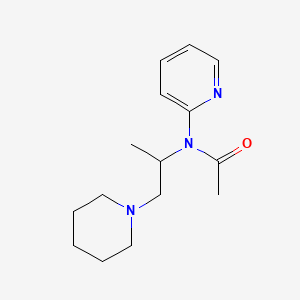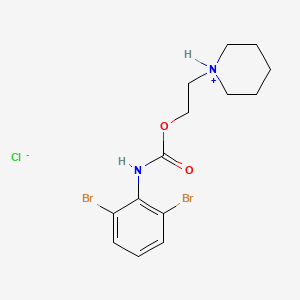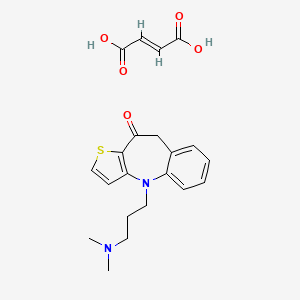
Stannane, dibutyldiiodo-
Descripción general
Descripción
Stannane, dibutyldiiodo- is an organotin compound with the chemical formula (C₄H₉)₂SnI₂. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have a wide range of applications in various fields, including organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, dibutyldiiodo- can be synthesized through the reaction of dibutyltin dichloride with iodine. The reaction typically involves the following steps:
- Dissolving dibutyltin dichloride in an appropriate solvent, such as toluene or chloroform.
- Adding iodine to the solution and stirring the mixture at room temperature.
- Allowing the reaction to proceed for several hours until the formation of stannane, dibutyldiiodo- is complete.
- Isolating the product by filtration and purification through recrystallization.
Industrial Production Methods
Industrial production of stannane, dibutyldiiodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, dibutyldiiodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver nitrate.
Major Products Formed
Oxidation: Dibutyltin oxide.
Reduction: Dibutyltin hydride.
Substitution: Various organotin halides or functionalized organotin compounds.
Aplicaciones Científicas De Investigación
Stannane, dibutyldiiodo- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Organotin compounds, including stannane, dibutyldiiodo-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as therapeutic agents.
Industry: Stannane, dibutyldiiodo- is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of stannane, dibutyldiiodo- involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The compound can participate in radical reactions, where it acts as a source of tin radicals that can initiate or propagate chain reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound used as a radical reducing agent.
Dibutyltin dichloride: A precursor for the synthesis of stannane, dibutyldiiodo-.
Dibutyltin oxide: Formed through the oxidation of stannane, dibutyldiiodo-.
Uniqueness
Stannane, dibutyldiiodo- is unique due to its specific iodine substituents, which impart distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in both research and industrial applications.
Propiedades
IUPAC Name |
dibutyl(diiodo)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2HI.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLATYLIVBMECMN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18I2Sn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182807 | |
| Record name | Stannane, dibutyldiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2865-19-2 | |
| Record name | Dibutyltin diiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2865-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dibutyldiiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002865192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
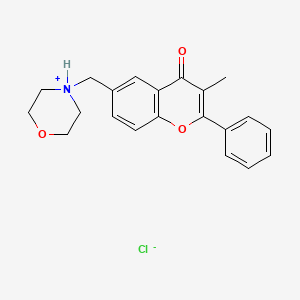
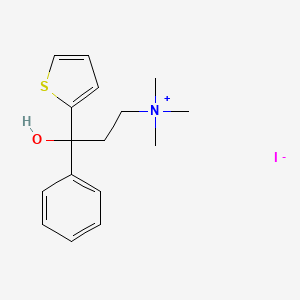
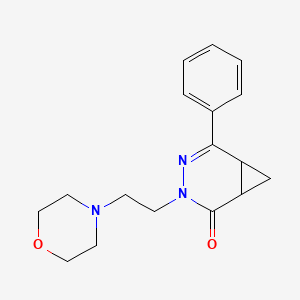
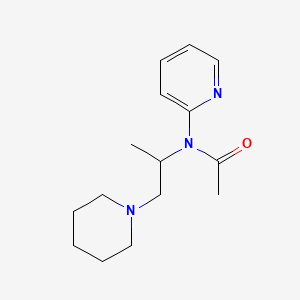
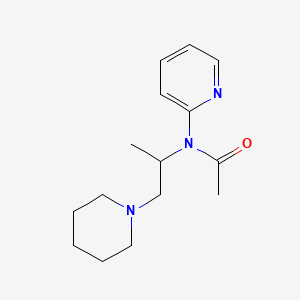

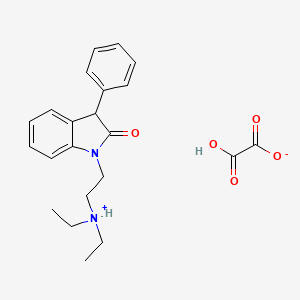
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
